
Desethyl-entacapone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl-entacapone, chemically known as (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylacrylamide, is a derivative of entacapone. Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily used in the treatment of Parkinson’s disease. This compound retains similar structural features but with slight modifications that may influence its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desethyl-entacapone can be synthesized through various chemical routes. One common method involves the demethylation of entacapone. The precursor, 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, undergoes amine-mediated demethylation under mild conditions . Another method involves the use of 2-methoxy-4-iodophenol and 2-cyano-N,N-diethylacrylamide as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as temperature, solvent composition, and reaction time, are carefully controlled to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Desethyl-entacapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Desethyl-entacapone has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Medicine: Investigated for its potential therapeutic effects, especially in the context of Parkinson’s disease.
Industry: Utilized in the quality control processes during the commercial production of entacapone.
Mecanismo De Acción
Desethyl-entacapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, such as dopamine, thereby increasing their availability in the brain. The molecular targets include the active site of COMT, where this compound binds and inhibits its activity .
Comparación Con Compuestos Similares
Desethyl-entacapone is compared with other COMT inhibitors such as:
Entacapone: The parent compound, used widely in Parkinson’s disease treatment.
Tolcapone: Another COMT inhibitor with a longer half-life and central action.
Opicapone: A third-generation COMT inhibitor with a more continuous enzyme inhibition profile.
Uniqueness
This compound is unique due to its structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike tolcapone, which acts both peripherally and centrally, this compound primarily acts peripherally, similar to entacapone .
List of Similar Compounds
- Entacapone
- Tolcapone
- Opicapone
Propiedades
Número CAS |
150995-46-3 |
|---|---|
Fórmula molecular |
C12H11N3O5 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H11N3O5/c1-2-14-12(18)8(6-13)3-7-4-9(15(19)20)11(17)10(16)5-7/h3-5,16-17H,2H2,1H3,(H,14,18)/b8-3+ |
Clave InChI |
HTYFXWJKHSXXFC-FPYGCLRLSA-N |
SMILES isomérico |
CCNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N |
SMILES canónico |
CCNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


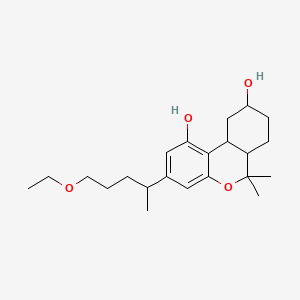
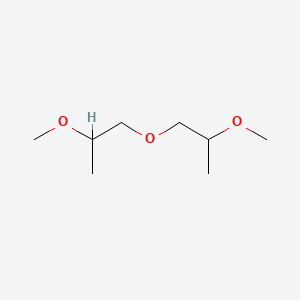
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)


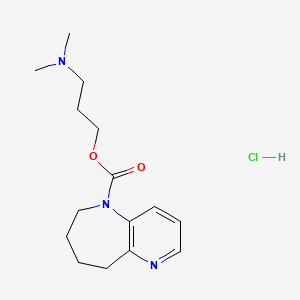
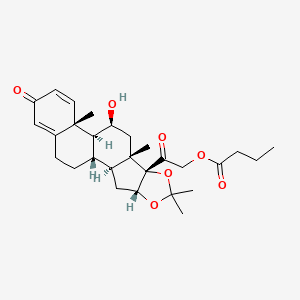
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)



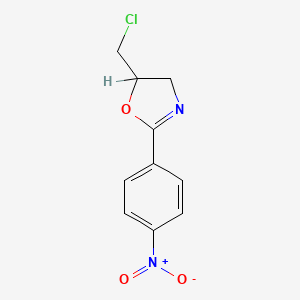

![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
